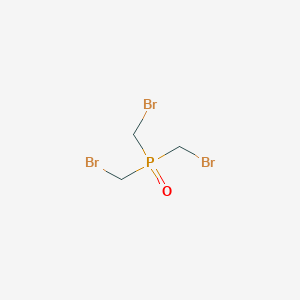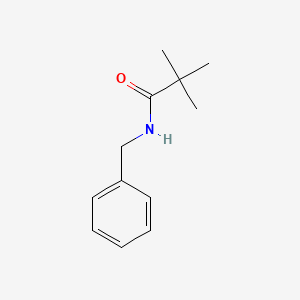![molecular formula C8H4N4S2 B7762938 3,4-Diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile](/img/structure/B7762938.png)
3,4-Diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile: is a heterocyclic compound with a unique structure that includes both sulfur and nitrogen atoms within its fused ring system
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile can be achieved through microwave-assisted synthesis. This method involves the use of a microwave device to facilitate the reaction, which significantly reduces the reaction time and increases the yield of the desired product . The reaction typically involves the use of appropriate starting materials and reagents under controlled conditions to ensure the formation of the target compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of microwave-assisted synthesis can be scaled up for industrial applications. This involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve high yields and purity on a larger scale.
化学反应分析
Types of Reactions: 3,4-Diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic reagents such as amines or thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.
科学研究应用
3,4-Diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile has a wide range of applications in scientific research, including:
Organic Electronics: This compound is used in the development of organic electronic devices such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaic (OPV) cells
Materials Science: It serves as a building block for the synthesis of advanced materials with unique electronic properties.
Biological Applications: Research has shown potential antimicrobial and anticancer properties, making it a candidate for drug development.
Chemical Sensors: The compound’s unique electronic properties make it suitable for use in chemical sensors and biosensors.
作用机制
The mechanism of action of 3,4-Diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile involves its interaction with specific molecular targets and pathways. In biological systems, it has been shown to inhibit certain enzymes and proteins, leading to its antimicrobial and anticancer effects . The compound’s electronic properties also play a crucial role in its function within electronic devices, where it facilitates charge transport and enhances device performance.
相似化合物的比较
Dithieno[3,2-b2′,3′-d]thiophene (DTT): This compound is structurally similar and is used in organic electronics for its high charge mobility and environmental stability
Thieno[2,3-b]thiophene: Another related compound with applications in organic electronics and materials science.
Uniqueness: 3,4-Diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile is unique due to its specific functional groups and electronic properties, which make it particularly suitable for applications in both biological and electronic fields. Its ability to undergo various chemical reactions and form diverse products further enhances its versatility in scientific research.
属性
IUPAC Name |
3,4-diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N4S2/c9-1-3-6(11)5-7(12)4(2-10)14-8(5)13-3/h11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZBSENMHTIDEHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(C2=C(S1)SC(=C2N)C#N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(2E)-2-[(4-bromoanilino)methylidene]-1-benzothiophen-3-one](/img/structure/B7762888.png)
![4-(2-ethoxyphenyl)-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B7762895.png)





![4,6-Dimethyl-2-(4-methylbenzoyl)thieno[2,3-B]pyridin-3-amine](/img/structure/B7762948.png)

